(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, an ethoxyphenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-ethoxybenzaldehyde with the amine.
Reduction: The imine intermediate is then reduced to form the corresponding amine. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxylation: The final step involves the introduction of a hydroxyl group to the propanol backbone. This can be achieved through various methods, including catalytic hydrogenation or the use of hydroxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alkanes
Substitution: Formation of substituted derivatives
Scientific Research Applications
(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol
- (3R)-3-amino-3-(4-ethoxyphenyl)butan-1-ol
- (3R)-3-amino-3-(4-ethoxyphenyl)pentan-1-ol
Uniqueness
(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with target molecules compared to similar compounds.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-ethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m1/s1 |
InChI Key |
IZBNPXYEYWHXKS-LLVKDONJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](CCO)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
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